(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470022
InChI: InChI=1S/C13H21ClN4O/c1-8(2)11(15)13(19)18(9(3)4)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,7,15H2,1-4H3/t11-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N
Molecular Formula: C13H21ClN4O
Molecular Weight: 284.78 g/mol

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide

CAS No.:

Cat. No.: VC13470022

Molecular Formula: C13H21ClN4O

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide -

Specification

Molecular Formula C13H21ClN4O
Molecular Weight 284.78 g/mol
IUPAC Name (2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C13H21ClN4O/c1-8(2)11(15)13(19)18(9(3)4)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,7,15H2,1-4H3/t11-/m0/s1
Standard InChI Key WMOFTDMAIMVDAK-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound’s IUPAC name, (S)-2-amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide, reflects its stereochemical configuration at the second carbon (S-enantiomer) and substituents:

  • A 3-chloropyrazine ring at the N-methyl position.

  • An isopropyl group and a branched methylbutanamide chain .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₁ClN₄O
Molecular Weight284.78 g/mol
CAS Number1353995-68-2
SMILES NotationCC(C)C@@HN

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.

Synthesis and Reactivity

Synthetic Routes

The synthesis involves multi-step reactions to achieve the desired stereochemistry and functional groups:

  • Pyrazine Core Formation: Chlorination of pyrazine at the 3-position using POCl₃ or PCl₅.

  • Amide Bond Formation: Coupling 3-chloropyrazine-2-carboxylic acid with (S)-2-amino-3-methylbutanamide via carbodiimide-mediated reactions .

  • N-Isopropyl Introduction: Alkylation using isopropyl bromide under basic conditions .

Table 2: Key Synthetic Intermediates

IntermediateRoleSource
3-Chloropyrazine-2-carboxylic acidPyrazine precursor
(S)-2-Amino-3-methylbutanamideChiral backbone
N-Isopropyl derivativesAlkylating agents

Reaction conditions (e.g., temperature, catalysts) are tightly controlled to minimize racemization.

Physicochemical Properties

Solubility and Stability

The compound exhibits amphiphilic properties due to its pyrazine (hydrophilic) and alkyl chains (lipophilic):

  • Solubility: Partially soluble in polar solvents (e.g., DMSO, ethanol) and insoluble in water .

  • Stability: Degrades under strong acidic/basic conditions or prolonged UV exposure.

Table 3: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 1.05 (d, 6H, isopropyl), 1.20 (d, 3H, CH₃), 3.45 (m, 1H, CH), 8.40 (s, 1H, pyrazine)
IR (cm⁻¹)1650 (C=O), 1550 (N-H), 750 (C-Cl)
MS (ESI+)m/z 285.1 [M+H]⁺

Biological Activity and Mechanisms

Antimicrobial Properties

The 3-chloropyrazine moiety confers antimicrobial activity by disrupting bacterial cell wall synthesis. In vitro assays against Staphylococcus aureus showed an MIC of 16 µg/mL.

Enzyme Inhibition

Structural analogs inhibit CTPS1 (cytidine triphosphate synthase 1), a target in autoimmune diseases and cancer . While direct evidence for this compound is limited, its pyrazine core aligns with known CTPS1 inhibitors .

Table 4: Biological Assay Results

AssayResultSource
Antimicrobial (Gram+)MIC: 16 µg/mL (S. aureus)
Cytotoxicity (HeLa)IC₅₀: >50 µM

Derivatives and Analogues

Hydrochloride Salt

The hydrochloride form (CAS: 1236256-85-1) enhances solubility for in vivo studies .

Structural Modifications

  • N-Cyclopropyl Analogues: Improved metabolic stability .

  • Diethyl Substitutions: Altered pharmacokinetics .

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